1-(1-cyclopentanecarbonylazetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-cyclopentanecarbonylazetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a cyclopentanecarbonyl group attached to an azetidinyl ring, which is further connected to a pyrrolidine-2,5-dione moiety. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-(1-cyclopentanecarbonylazetidin-3-yl)pyrrolidine-2,5-dione involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized using a green and practical method involving catalytic amounts of molecular iodine under microwave irradiation. This method allows for the efficient formation of 3-pyrrole-substituted 2-azetidinones with various substituents at the N-1 and C-4 positions.
Cyclopentanecarbonyl Group Introduction: The cyclopentanecarbonyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopentanecarbonyl chloride reacts with the azetidinone intermediate.
Formation of Pyrrolidine-2,5-dione: The final step involves the formation of the pyrrolidine-2,5-dione moiety, which can be achieved through a cyclization reaction involving the azetidinone intermediate and a suitable dione precursor.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(1-cyclopentanecarbonylazetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone and pyrrolidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, where nucleophiles such as amines or thiols can replace existing substituents.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed, as well as the functional groups present in the compound.
Scientific Research Applications
1-(1-cyclopentanecarbonylazetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing azetidinone and pyrrolidine rings.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-cyclopentanecarbonylazetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s azetidinone and pyrrolidine rings are known to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
1-(1-cyclopentanecarbonylazetidin-3-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione moiety and exhibit similar biological activities and chemical properties.
Azetidinone Derivatives: Compounds containing the azetidinone ring, such as β-lactam antibiotics, share similar structural features and undergo similar chemical reactions.
Cyclopentanecarbonyl Compounds: These compounds contain the cyclopentanecarbonyl group and exhibit similar reactivity and chemical properties.
The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(cyclopentanecarbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-11-5-6-12(17)15(11)10-7-14(8-10)13(18)9-3-1-2-4-9/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIKZFAECRVFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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